molecular formula C28H30N4O3 B12451893 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Cat. No.: B12451893
M. Wt: 470.6 g/mol
InChI Key: FOFCZMZCDQFOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound with a unique structure that combines cyclohexyl, phenoxy, methoxyphenyl, and benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 4-cyclohexylphenol, which is then reacted with appropriate reagents to introduce the phenoxy group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CYCLOHEXYLPHENOXY)ETHANOL: Shares the cyclohexylphenoxy group but differs in the rest of the structure.

    2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but has a different functional group arrangement.

Uniqueness

2-(4-CYCLOHEXYLPHENOXY)-N-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C28H30N4O3/c1-19-16-26-27(31-32(30-26)22-10-14-23(34-2)15-11-22)17-25(19)29-28(33)18-35-24-12-8-21(9-13-24)20-6-4-3-5-7-20/h8-17,20H,3-7,18H2,1-2H3,(H,29,33)

InChI Key

FOFCZMZCDQFOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)C4CCCCC4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.